molecular formula C19H18ClN3O4 B5603224 2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

Cat. No.: B5603224
M. Wt: 387.8 g/mol
InChI Key: YWBMUBAEXWSUON-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0985838 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxia-selective Antitumor Agents

Research has explored compounds with structures similar to the one for their potential as hypoxia-selective antitumor agents. These compounds have shown varying levels of cytotoxicity under hypoxic conditions, indicating their potential utility in targeting hypoxic tumor cells (Palmer et al., 1996).

Functionalization Strategies

Studies on the functionalization of related chemical structures have been conducted, aiming to enhance their chemical reactivity and potential for further chemical modifications. This includes strategies for the synthesis of compounds with potential biological activities (Aksjonova et al., 2012).

Antiulcer Activities

The synthesis of derivatives of compounds with a similar molecular structure has been explored for their antiulcer activities. Some synthesized compounds have shown significant effectiveness in preventing gastric ulceration in experimental models (Hosokami et al., 1992).

Protecting Groups in Synthesis

The use of the 3,4-dimethoxybenzyl group as a protecting group for certain derivatives highlights the versatility of these compounds in synthetic chemistry. This approach facilitates subsequent chemical transformations (Grunder-Klotz & Ehrhardt, 1991).

Lipase and α-Glucosidase Inhibition

Compounds derived from similar structures have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. This indicates potential applications in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).

Antimicrobial and Anticancer Evaluation

Derivatives of these compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited significant activity, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).

Properties

IUPAC Name

2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-11-4-6-13(14(20)8-11)19(24)21-10-17-22-18(23-27-17)12-5-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBMUBAEXWSUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.